molecular formula C13H7ClN4O8 B12487919 2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzoic acid

2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzoic acid

Cat. No.: B12487919
M. Wt: 382.67 g/mol
InChI Key: VUVYMAUSQDQQQB-UHFFFAOYSA-N
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Description

2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzoic acid is an aromatic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of both chloro and nitro functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzoic acid typically involves the nitration of aniline derivatives followed by chlorination and subsequent coupling reactions. One common method involves the nitration of 2-chloroaniline to produce 2-chloro-4-nitroaniline, which is then coupled with 3,5-dinitrobenzoic acid under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to ensure the desired product’s purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different chemical and physical properties .

Scientific Research Applications

2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro and chloro groups play a crucial role in its binding affinity and reactivity with these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitroaniline
  • 3,5-Dinitrobenzoic acid
  • 2-Chloro-4-nitrophenyl glycoside

Uniqueness

2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzoic acid is unique due to the presence of both chloro and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H7ClN4O8

Molecular Weight

382.67 g/mol

IUPAC Name

2-(2-chloro-4-nitroanilino)-3,5-dinitrobenzoic acid

InChI

InChI=1S/C13H7ClN4O8/c14-9-4-6(16(21)22)1-2-10(9)15-12-8(13(19)20)3-7(17(23)24)5-11(12)18(25)26/h1-5,15H,(H,19,20)

InChI Key

VUVYMAUSQDQQQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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